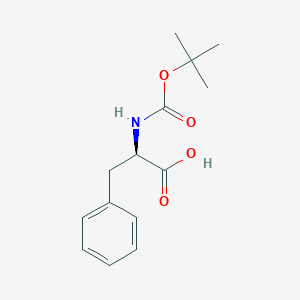

Boc-D-Phe-OH

Description

Significance as a Chiral Amino Acid Derivative in Advanced Synthesis

Boc-D-Phe-OH is fundamentally important as a chiral building block in advanced synthetic chemistry cymitquimica.comacs.org. As a derivative of D-phenylalanine, it possesses a defined stereochemistry, which is critical for the synthesis of enantiomerically pure compounds, especially those intended for pharmaceutical applications cymitquimica.comacs.orgnih.gov. The D-configuration of amino acids, unlike their naturally occurring L-counterparts, often imparts unique pharmacological properties, including increased resistance to enzymatic degradation, which can enhance the stability and longevity of synthesized molecules nih.gov.

The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality of D-phenylalanine cymitquimica.comnetascientific.com. This protection is vital as it prevents unwanted reactions at the amino group during synthetic procedures, allowing for selective chemical modifications elsewhere in the molecule cymitquimica.com. The Boc group is known for its stability under basic conditions and its facile removal under acidic conditions, a characteristic that makes it highly valuable in multi-step organic synthesis cymitquimica.com. This controlled protection and deprotection strategy is a cornerstone of complex molecule synthesis, enabling chemists to precisely assemble intricate structures with high fidelity cymitquimica.comnetascientific.com. Furthermore, the development of biocatalytic methods, utilizing engineered enzymes, has significantly advanced the asymmetric synthesis of D-phenylalanines, highlighting their role as key chiral synthons for active pharmaceutical ingredients (APIs) acs.orgnih.gov.

Overview of Primary Research Applications in Peptide and Medicinal Chemistry

This compound finds extensive application in both peptide synthesis and medicinal chemistry, contributing significantly to drug discovery and development.

Peptide Synthesis

Medicinal Chemistry and Drug Discovery

This compound is an indispensable tool in medicinal chemistry and drug discovery, particularly for the synthesis of peptide-based drugs and other bioactive compounds netascientific.comchemimpex.comchemimpex.com. Its ability to be selectively incorporated into peptide sequences allows researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of potential drug candidates. By modifying peptides with D-amino acids like D-phenylalanine, medicinal chemists can design molecules with improved specificity, enhanced efficacy, and potentially reduced side effects compared to conventional small-molecule drugs netascientific.comchemimpex.comchemimpex.com.

Research has demonstrated the utility of D-phenylalanine derivatives in various therapeutic areas. For instance, studies have explored their potential in pain management and mood regulation . Furthermore, phenylalanine derivatives, including those incorporating D-phenylalanine, are being investigated as inhibitors of viral proteins, such as the HIV-1 capsid protein, showing promising anti-HIV activity nih.govrsc.orgmdpi.com. Additionally, compounds derived from D-phenylalanine have exhibited antibacterial properties, highlighting their broad applicability in the development of new antimicrobial agents nih.gov. The compound is also utilized in biotechnology for protein engineering, enabling the introduction of specific functionalities to control protein structure and function, and in neuroscience research to understand amino acid roles in brain chemistry chemimpex.com.

Data Tables

Table 1: Key Applications of this compound in Research

| Application Area | Specific Uses/Examples | Significance |

| Peptide Synthesis | Building block for peptide chains, SPPS, synthesis of peptide inhibitors (e.g., thrombin) | Enhances peptide stability, resistance to enzymatic degradation, and can improve binding affinity. |

| Medicinal Chemistry | Drug discovery, development of peptide-based therapeutics, bioactive compound synthesis | Enables design of drugs with specific targeting, improved efficacy, and modified pharmacokinetic properties. |

| Asymmetric Synthesis | Chiral synthon for pharmaceuticals, building block for complex molecules | Facilitates stereoselective synthesis of enantiomerically pure compounds, crucial for drug efficacy and safety. |

| Biotechnology | Protein engineering, production of therapeutic proteins | Allows for precise control over protein structure and function by introducing specific functionalities. |

| Neuroscience Research | Studies of neurotransmitter function, amino acid roles in brain chemistry | Aids in understanding complex biological processes and disease mechanisms. |

Table 2: Synonyms and Identifiers for this compound

| Synonym/Identifier | Value/Description |

| IUPAC Name | N-tert-butoxycarbonyl-D-phenylalanine |

| Common Name | This compound |

| CAS Number | 18942-49-9 |

| Molecular Formula | C14H19NO4 |

| Molecular Weight | 265.30 g/mol |

| InChI Key | ZYJPUMXJBDHSIF-LLVKDONJSA-N |

| SMILES | CC(C)(C)OC(=O)NC@HC(O)=O |

| Optical Rotation | [α]20/D -25±1°, c = 1% in ethanol |

| Appearance | White to off-white powder |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJPUMXJBDHSIF-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348469 | |

| Record name | Boc-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18942-49-9 | |

| Record name | N-tert-Butoxycarbonyl-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18942-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving Boc D Phe Oh

Strategies for Peptide Synthesis Utilizing Boc-D-Phe-OH

The incorporation of this compound into peptide chains is achieved through two primary strategies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis. Both methods leverage the protective nature of the Boc group to ensure the orderly assembly of amino acids into the desired peptide sequence.

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for creating peptides, and this compound is a standard building block in this process. google.comsigmaaldrich.com The core principle of SPPS involves attaching the C-terminal amino acid to a solid support, typically a resin, and then sequentially adding amino acids to build the peptide chain. masterorganicchemistry.com

A general protocol for SPPS using Boc-protected amino acids like this compound involves several key steps:

Resin Swelling: The synthesis begins with the swelling of the resin in a suitable solvent, such as a mixture of dichloromethane (B109758) (DCM) and dimethylformamide (DMF). google.com

Resin Loading: The first amino acid is attached to the resin. For instance, a 2-chlorotrityl chloride (CTC-Cl) resin can be functionalized by reacting it with an Fmoc-protected amino acid in the presence of diisopropylethylamine (DIEA) in DCM. google.com

Iterative Coupling and Deprotection: The peptide chain is elongated through a series of coupling and deprotection steps. In each cycle, the protecting group on the N-terminus of the resin-bound amino acid is removed, and the next protected amino acid (e.g., this compound) is coupled. google.com The Boc group is typically removed under acidic conditions, for example, with trifluoroacetic acid (TFA).

Cleavage: Once the desired peptide sequence is assembled, it is cleaved from the resin. For peptides synthesized using the Boc/Bzl strategy on a CTC-resin, a mixture of TFA, dithiothreitol (B142953) (DTT), and water can be used for cleavage. google.com

Microwave-assisted SPPS has also been developed to accelerate the synthesis process. In an aqueous microwave-assisted protocol, water-dispersible Boc-amino acid nanoparticles, including those of this compound, are coupled to a resin. mdpi.com This method offers a more environmentally friendly alternative to traditional organic solvent-based synthesis. mdpi.com

Table 1: Example of a Solid-Phase Peptide Synthesis Protocol

| Step | Description | Reagents/Conditions |

|---|---|---|

| 1. Resin Swelling | Swelling the solid support to allow for efficient reaction. | Dichloromethane (DCM):Dimethylformamide (DMF) 1:1 |

| 2. Amino Acid Attachment | Attaching the first amino acid to the resin. | Fmoc-amino acid, Diisopropylethylamine (DIEA), DCM |

| 3. N-terminal Deprotection | Removal of the Fmoc protecting group. | 20% Piperidine in DMF |

| 4. Coupling | Addition of the next Boc-protected amino acid. | This compound, Coupling reagents (e.g., DIC/HOBt), DMF |

| 5. Repetitive Cycles | Repeating steps 3 and 4 for each amino acid in the sequence. |

Solution-Phase Peptide Synthesis Techniques

Solution-phase peptide synthesis offers an alternative to SPPS, where the reactions are carried out in a homogeneous solution. This approach can be advantageous for the synthesis of shorter peptides and for large-scale production.

Fragment condensation is a strategy within solution-phase synthesis where pre-synthesized peptide fragments are coupled together. nih.gov This can be more efficient than adding amino acids one by one, especially for longer peptides.

In a typical fragment condensation approach, a peptide fragment with a protected N-terminus (e.g., a Boc-protected dipeptide like Boc-Pro-Val-OH) is coupled with another fragment that has a free N-terminus. nih.gov The coupling is facilitated by activating the C-terminal carboxyl group of the N-protected fragment.

For example, a fully protected nonapeptide was synthesized by condensing a dipeptide fragment with a heptapeptide (B1575542) fragment using HATU/HOAt/DIEA as the coupling agents. nih.gov The final deprotection of the side chains and the N-terminal Boc group was then carried out using TFA to yield the target peptide. nih.gov

The formation of the peptide bond between two amino acids requires the activation of the carboxylic acid group of one amino acid. This is achieved using coupling reagents. Several reagent systems are commonly employed in conjunction with this compound in solution-phase synthesis.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are frequently used. nih.gov The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress side reactions and racemization. peptide.com For instance, the coupling of Boc-L-Phe-OH with H-Ala-OMe can be mediated by EDCI and HOBt. nih.gov

Uronium/Guanidinium Reagents: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient coupling agents. nih.gov A study demonstrated the synthesis of a dipeptide by coupling Boc-Phe-OH and H-Phe-OMe using TBTU/HOBT. nih.gov

Other Reagents: Isobutyl chloroformate (IBCF) is another reagent used for activating the carboxyl group. 4-Dimethylaminopyridine (DMAP) is often used as a catalyst in coupling reactions. nih.gov

A novel method for dipeptide synthesis utilizes titanium tetrachloride (TiCl4) as a condensing agent in combination with microwave heating. mdpi.com This approach was successfully used to synthesize N-Boc-D-Phe-D-Ala-OMe. mdpi.com

Table 2: Common Coupling Reagents Used with this compound

| Reagent Class | Examples | Additives/Catalysts |

|---|---|---|

| Carbodiimides | EDCI, DCC | HOBt, HOAt, DMAP |

| Uronium/Guanidinium | HBTU, HATU, TBTU | HOBt |

| Chloroformates | IBCF |

A significant challenge in peptide synthesis is the potential for racemization, the loss of stereochemical integrity at the α-carbon of the amino acid. thieme-connect.de This is particularly a concern when activating the carboxyl group of a peptide fragment or a protected amino acid.

The use of urethane-based protecting groups like Boc helps to suppress racemization by preventing the formation of oxazolone (B7731731) intermediates, which are prone to racemization. acs.org However, the choice of coupling method and reaction conditions also plays a crucial role.

Strategies to minimize racemization include:

Use of Additives: The addition of HOBt or HOAt to carbodiimide-mediated couplings is a well-established method to reduce racemization. peptide.comthieme-connect.de

Careful Selection of Coupling Reagents: Certain coupling reagents are known to be less prone to causing racemization.

Controlling Reaction Conditions: Factors such as temperature, solvent, and the presence of base can influence the extent of racemization. For instance, in a study on the aminolysis of peptide isopropenyl esters, the choice of solvent and the type and amount of base were optimized to maximize the diastereomeric excess (de) of the product. rsc.org

Enantioselective Synthesis and Chiral Resolution Applications

While this compound is a chiral building block used in the synthesis of specific stereoisomers of peptides, the broader fields of enantioselective synthesis and chiral resolution are relevant to the production and application of such chiral compounds.

Enantioselective synthesis aims to produce a specific enantiomer of a molecule directly. rsc.org This often involves the use of chiral catalysts or auxiliaries. For example, the enantioselective synthesis of D-α-amino amides has been achieved through a cinchona alkaloid-catalyzed aza-Henry reaction. rsc.org

Chiral resolution, on the other hand, is the process of separating a racemic mixture into its individual enantiomers. This can be achieved through various methods, including:

Chemical Resolution: This involves reacting the racemate with a chiral resolving agent to form diastereomers, which can then be separated based on differences in their physical properties, such as solubility.

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

Chromatographic Resolution: Chiral stationary phases in chromatography can be used to separate enantiomers. A study reported the chiral resolution of phenylalanine using a D-Phe imprinted membrane. nih.gov

In the context of this compound, while it is typically used as a starting material with a defined stereochemistry, the principles of enantioselective synthesis are employed in its own production. Furthermore, analytical methods for determining enantiomeric purity, such as chiral HPLC, are essential to ensure the quality of this compound and the resulting peptides. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| tert-Butyloxycarbonyl-D-phenylalanine | This compound |

| Dichloromethane | DCM |

| Dimethylformamide | DMF |

| Diisopropylethylamine | DIEA |

| 2-Chlorotrityl chloride | CTC-Cl |

| Trifluoroacetic acid | TFA |

| Dithiothreitol | DTT |

| N,N'-Dicyclohexylcarbodiimide | DCC |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI |

| 1-Hydroxybenzotriazole | HOBt |

| 1-Hydroxy-7-azabenzotriazole | HOAt |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU |

| Isobutyl chloroformate | IBCF |

| 4-Dimethylaminopyridine | DMAP |

| Titanium tetrachloride | TiCl4 |

| N-tert-Butyloxycarbonyl-L-prolyl-L-valine | Boc-Pro-Val-OH |

Role as a Chiral Auxiliary in Stereoselective Transformations

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct a chemical reaction towards a specific stereochemical outcome. While this compound itself can act as a resolving agent in crystallization-induced dynamic resolutions, its derivatives are more commonly employed as chiral auxiliaries to control the formation of new stereocenters. researchgate.netyork.ac.uk

A notable example involves the use of a chiral auxiliary derived from D-phenylalanine in the asymmetric synthesis of all four isomers of β-methylphenylalanine. renyi.hu In this methodology, an N-acyl oxazolidinone is prepared from a D-phenylalanine derivative, which then directs the stereoselective introduction of a bromine atom. renyi.hu Subsequent displacement of the bromide with an azide (B81097) proceeds with high stereoselectivity, demonstrating the effective control exerted by the chiral auxiliary. renyi.hu This approach underscores the utility of D-phenylalanine-derived auxiliaries in constructing complex amino acid analogs with multiple stereocenters. renyi.hu

Furthermore, N-Boc-D-phenylalaninal, a direct derivative of this compound, has been utilized in the stereoselective synthesis of streptopyrrolidine isomers. beilstein-journals.org The aldehyde is subjected to a highly stereoselective aldol-type reaction, where the existing stereocenter from D-phenylalanine directs the formation of the new chiral centers. beilstein-journals.org The stereochemical outcome of such reactions can often be predicted using established models like Cram's rule for non-chelation controlled additions. beilstein-journals.org

Asymmetric Catalysis in Homoisoflavanone Synthesis

This compound plays a significant role as a chiral building block in the asymmetric synthesis of complex molecules, such as homoisoflavanones, which are known for their antiangiogenic properties. nih.govnih.gov The enantioselective synthesis of these compounds is crucial, as different stereoisomers often exhibit varied biological activities. nih.gov

In a reported synthesis, chiral 3-benzyl-chroman-4-ol derivatives are key intermediates, prepared through a ruthenium-catalyzed asymmetric transfer hydrogenation. nih.gov These enantiopure intermediates can then be coupled with this compound to generate specific stereoisomers of more complex homoisoflavanone derivatives. nih.gov For instance, a chiral (R)-homoisoflavanone was coupled with this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent to yield a specific (R,R)-stereoisomer of a bioactive compound. nih.gov This demonstrates the direct incorporation of the this compound unit into a larger, biologically active scaffold, where the chirality of the D-phenylalanine moiety is a defining feature of the final product. nih.gov

| Precursor 1 | Precursor 2 | Coupling Reagent | Product | Reference |

| Chiral (R)-homoisoflavanone | This compound | EDCI, DMAP | (R,R)-3-benzyl-4-(N-Boc-D-phenylalanyloxy)chromane | nih.gov |

| Chiral (S)-homoisoflavanone | This compound | EDCI, DMAP | (S,R)-3-benzyl-4-(N-Boc-D-phenylalanyloxy)chromane | nih.gov |

| Interactive Data Table: Coupling of this compound in Homoisoflavanone Derivative Synthesis |

Synthesis of Structurally Modified Boc-D-Phenylalanine Derivatives for Enhanced Research Properties

The modification of the core structure of Boc-D-phenylalanine allows for the generation of a diverse range of derivatives with tailored properties for specific research applications, including peptide synthesis, drug discovery, and materials science.

Ring-Substituted Derivatives (e.g., Nitro, Fluoro, Cyano, Chloro)

The introduction of substituents onto the phenyl ring of Boc-D-phenylalanine can significantly alter its electronic properties, steric profile, and potential for further functionalization.

Nitro-substituted derivatives , such as Boc-3-Nitro-D-phenylalanine, are typically synthesized by the Boc-protection of 3-Nitro-D-phenylalanine using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions. The nitro group is a strong electron-withdrawing group that can be used as a handle for further transformations, such as reduction to an amine.

Fluoro-substituted derivatives are of great interest in medicinal chemistry, as the introduction of fluorine can enhance metabolic stability and binding affinity. The synthesis of fluorinated phenylalanines can be achieved through various methods, including the fluorination of protected phenylalanine precursors or by building the fluorinated aromatic ring from smaller fragments. beilstein-journals.orgsnmjournals.org For example, N-Boc-D-pentafluorophenylalanine has been used in the synthesis of fluorinated cryptophycin (B1240208) analogs. beilstein-journals.org

Cyano-substituted derivatives introduce a versatile nitrile group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The synthesis of compounds like (S)-4-Cyano-N-formylphenylalanine methyl ester has been reported, which can serve as a precursor for the corresponding Boc-protected D-enantiomer. google.com

Chloro-substituted derivatives , such as Boc-D-Phe(3-Cl)-OH, are also valuable building blocks. google.com These are typically prepared from the corresponding chloro-substituted D-phenylalanine.

| Derivative | Synthetic Method | Key Reagents | Reference |

| Boc-3-Nitro-D-phenylalanine | Boc protection of 3-Nitro-D-phenylalanine | Di-tert-butyl dicarbonate, Base | |

| Boc-D-pentafluorophenylalanine | Commercially available, used in synthesis | N/A | beilstein-journals.org |

| (S)-4-Cyano-N-formylphenylalanine methyl ester | Hydrogenation of nitro precursor | H₂, Pd/C | google.com |

| Boc-D-Phe(3-Cl)-OH | Boc protection of 3-Chloro-D-phenylalanine | Di-tert-butyl dicarbonate | google.com |

| Interactive Data Table: Synthesis of Ring-Substituted Boc-D-Phenylalanine Derivatives |

β-Homologated Derivatives (e.g., Boc-D-β-Homophenylalanine)

β-Homologated amino acids, containing an additional methylene (B1212753) group in their backbone, are important building blocks for the synthesis of peptidomimetics and other biologically active compounds. Boc-D-β-homophenylalanine is a key precursor for such applications, including the synthesis of dipeptidyl peptidase IV inhibitors. researchgate.net

A common method for the synthesis of β-amino acids is the Arndt-Eistert homologation of the corresponding α-amino acid. rsc.orgillinois.edu This procedure involves the conversion of N-protected this compound into a diazoketone, followed by a Wolff rearrangement to yield the homologated ester, which can then be hydrolyzed to the desired β-amino acid. rsc.org A modified Arndt-Eistert homologation using trimethylsilyldiazomethane (B103560) as a safer alternative to diazomethane (B1218177) has been successfully applied to Boc-L-phenylalanine and is applicable to the D-enantiomer. rsc.org

Dipeptide Building Blocks (e.g., Boc-D-Phe-Pro-OH)

Dipeptides are fundamental units in peptide synthesis, and pre-formed dipeptide building blocks like Boc-D-Phe-Pro-OH can streamline the synthesis of larger peptides, particularly in solid-phase peptide synthesis (SPPS). chemimpex.comcaymanchem.commasterorganicchemistry.com This specific dipeptide has been utilized in the synthesis of peptide thrombin inhibitors. caymanchem.comvwr.com

The synthesis of Boc-D-Phe-Pro-OH typically involves the coupling of this compound with a proline derivative, often proline methyl ester, followed by saponification of the ester. ias.ac.in Common coupling reagents for this solution-phase synthesis include dicyclohexylcarbodiimide (B1669883) (DCC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (TBTU). ias.ac.innih.gov For instance, this compound can be coupled with proline methyl ester hydrochloride in the presence of TBTU and a base like triethylamine (B128534) (Et₃N) to form the protected dipeptide ester, which is then hydrolyzed to afford Boc-D-Phe-Pro-OH. ias.ac.in

Advanced Applications of Boc D Phe Oh in Peptide Chemistry Research

Design and Synthesis of Peptidomimetics and Constrained Peptide Systems

Peptidomimetics are compounds designed to mimic natural peptides, often with the goal of overcoming the inherent limitations of native peptides as drugs, such as poor metabolic stability and low bioavailability. nih.gov The incorporation of unnatural amino acids like D-phenylalanine, using Boc-D-Phe-OH as the synthetic precursor, is a cornerstone of peptidomimetic design. sigmaaldrich.com The D-configuration introduces a significant conformational constraint into the peptide backbone. This alteration from the natural L-configuration disrupts the typical secondary structures and makes the peptide bond adjacent to the D-residue resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids. nih.gov

The synthesis of these constrained systems typically involves solid-phase peptide synthesis (SPPS), where this compound is used as a standard building block. sigmaaldrich.com By strategically replacing L-amino acids with their D-counterparts, researchers can induce specific turns or kinks in the peptide chain, forcing it to adopt a particular three-dimensional conformation. nih.gov This pre-organization can enhance binding affinity and selectivity for a biological target. For example, bicyclic templates have been developed to restrict peptide conformations, influenced by the stereochemistry of the scaffold which can be built using residues like D-phenylalanine. nih.gov This approach has been instrumental in developing peptide analogues with improved therapeutic potential. sigmaaldrich.com

Table 1: Examples of Conformational Constraints Introduced by D-Amino Acids

| Constraint Strategy | Description | Resulting Property |

|---|---|---|

| L- to D-Amino Acid Substitution | Replacement of a native L-amino acid with its D-enantiomer (e.g., using this compound). | Induces β-turns; increases resistance to proteolysis. nih.gov |

| Backbone N-amination | Modification of the peptide backbone at a specific amide, a process compatible with D-amino acid incorporation. nsf.gov | Induces distinct backbone geometries and constrains backbone torsions to the β-sheet region. nsf.gov |

| Cyclization | Formation of a lactam or disulfide bridge to create a cyclic peptide, often incorporating D-amino acids to facilitate a specific turn structure. nih.gov | Globally constrains the peptide's conformation, reducing flexibility and potentially increasing receptor affinity. diva-portal.org |

Modulation of Peptide Pharmacokinetic and Pharmacodynamic Properties

The incorporation of this compound into a peptide sequence is a powerful strategy for modulating its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. A primary challenge for peptide-based drugs is their rapid degradation in the body by proteolytic enzymes. sigmaaldrich.com Because these enzymes are highly specific for peptides composed of L-amino acids, introducing a D-amino acid like D-Phe renders the adjacent peptide bond sterically unrecognizable to the enzyme's active site. This modification significantly increases the peptide's metabolic stability and extends its plasma half-life, a crucial pharmacokinetic improvement. nih.govresearchgate.net

From a pharmacodynamic perspective, altering the stereochemistry at a specific position can have profound effects on how the peptide interacts with its receptor. The three-dimensional arrangement of a peptide's side chains (the pharmacophore) is critical for receptor binding and activation. nih.gov Replacing an L-Phe with a D-Phe residue changes the spatial orientation of the phenyl side chain, which can lead to enhanced binding affinity (potency) or improved selectivity for a specific receptor subtype. nih.gov The integration of D-amino acid derivatives has been shown to be a viable strategy for optimizing the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics, leading to more effective treatments.

Structure-Activity Relationship (SAR) Studies Through Amino Acid Incorporation

Structure-activity relationship (SAR) studies are fundamental to drug discovery, aiming to understand how the chemical structure of a compound relates to its biological activity. nih.gov this compound is a valuable tool in the SAR exploration of peptide leads. Through systematic synthesis of peptide analogues, researchers can substitute specific amino acids to probe their importance for function. rsc.org

A common technique is the "alanine scan," where individual residues are replaced by alanine (B10760859) to see if their side chain is critical for activity. acs.org A "D-amino acid scan" takes this further by replacing an L-amino acid with its D-enantiomer, using building blocks like this compound. This directly tests the importance of the residue's stereochemistry for the peptide's bioactive conformation. nih.gov For example, in SAR studies of the antibiotic teixobactin, Boc-D-N-Me-Phe-OH was used to synthesize analogues, revealing that the N-terminal residue was critical for activity. rsc.org Similarly, SAR studies on melanocortin peptides showed that the orientation of D-Phe significantly affects receptor activity and selectivity. nih.gov These studies demonstrate that maintaining specific hydrophobic or bonding interactions is key for the bioactive conformation, and this compound is essential for synthesizing the necessary analogues to establish these relationships. rsc.org

Table 2: SAR Study of Clovibactin Analogues via Alanine Scan

| Clovibactin Analogue | Modified Residue | Key Finding | Reference |

|---|---|---|---|

| Ala₁-clovibactin | Phe₁ replaced with L-Ala | Reduction in activity suggests Phe₁ may be involved in membrane anchoring or important hydrophobic interactions. | acs.org |

| D-Ala₂-clovibactin | D-Leu₂ replaced with D-Ala | Reduction in activity is consistent with the proposed role of D-Leu₂ in membrane anchoring. | acs.org |

| Ala₇-clovibactin | Leu₇ replaced with L-Ala | Residue is important for antibiotic activity. | researchgate.net |

| Ala₈-clovibactin | Leu₈ replaced with L-Ala | The nonpolar residue Leu₈ is most important for antibiotic activity among those tested. | acs.org |

This table illustrates the principle of amino acid substitution in SAR studies. While this compound was not directly used for these specific alanine substitutions, it is a standard reagent for creating D-amino acid-containing analogues in broader SAR campaigns.

Self-Assembly of Short Peptides and Supramolecular Hydrogel Formation

The self-assembly of short peptides into ordered nanostructures and hydrogels is an area of intense research with applications in tissue engineering, drug delivery, and nanotechnology. This compound is a key building block in designing these self-assembling systems. The ability of peptides to self-assemble is driven by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. acs.org

The this compound molecule contains both a hydrophobic phenyl group and a Boc group, as well as a peptide backbone capable of forming hydrogen bonds. When incorporated into short peptides, particularly dipeptides like Boc-Phe-Phe, these features create an amphiphilic character that drives the molecules to organize spontaneously in aqueous environments. rsc.orgsemanticscholar.org This assembly process can lead to the formation of various well-defined nanostructures, such as nanotubes, nanospheres, and nanofibers. rsc.orgmdpi.com When these nanofibers entangle and trap large amounts of water, they form a three-dimensional network known as a supramolecular hydrogel. acs.org The use of the D-enantiomer can influence the packing and chirality of the resulting assemblies.

Homoaromatic dipeptides, particularly those based on diphenylalanine (Phe-Phe), are well-known for their remarkable self-assembly capabilities. psu.edu The Boc-protected form, often synthesized from this compound or its L-counterpart, is a prominent example. Studies have shown that Boc-Phe-Phe can form highly ordered tubular nanostructures and nanospheres, with the final morphology often depending on the solvent conditions used during assembly. rsc.orgmdpi.com For instance, Boc-Phe-Phe can assemble into distinct populations of tubes in an aqueous solution or a homogenous population of spheres in the presence of ethanol. rsc.org

The primary driving force for the assembly of these homoaromatic dipeptides is the π-π stacking interaction between the phenyl rings of adjacent molecules. psu.edu This aromatic interaction, combined with hydrogen bonding between the peptide backbones, leads to the formation of stable, ordered structures. The chirality of the constituent amino acids (L,L-, D,D-, or L,D-) plays a crucial role in the assembly process, with homochiral peptides like D-Phe-D-Phe often forming ordered structures more readily than their heterochiral counterparts. mdpi.com

Table 3: Self-Assembled Morphologies of Modified Diphenylalanine Peptides

| Dipeptide Analogue | Molecular Structure | Assembled Morphology |

|---|---|---|

| NH₂-Phe-Phe-COOH | Unprotected termini | Nanotubes |

| Ac-Phe-Phe-NH₂ | Acetylated N-terminus, amidated C-terminus | Nanotubes |

| Boc-Phe-Phe-COOH | Boc-protected N-terminus | Tubular structures |

| Fmoc-Phe-Phe-COOH | Fmoc-protected N-terminus | Amyloid-like structures |

Table adapted from research on aromatic homo-dipeptides, illustrating how terminal modifications influence self-assembly. psu.edu

The self-assembly of short peptides containing this compound is governed by a hierarchy of non-covalent forces. The process is typically initiated by a change in environmental conditions, such as a shift in pH or solvent polarity, which acts as a trigger. chinesechemsoc.org The mechanism generally involves the following key interactions:

Hydrophobic Interactions: The nonpolar phenyl side chains and the Boc group are hydrophobic. In an aqueous solution, these groups tend to aggregate to minimize their exposure to water, providing the initial driving force for assembly. acs.org

Hydrogen Bonding: The amide groups (-C=O and -N-H) in the peptide backbone are capable of forming strong, directional hydrogen bonds. This interaction often leads to the formation of extended, stable secondary structures, such as β-sheets, which serve as the foundation for nanofibers. acs.org

π-π Stacking: The aromatic phenyl rings engage in π-π stacking, an interaction where the electron clouds of adjacent rings align. This provides significant stabilization to the growing nanostructure and is a defining feature of aromatic peptide assembly. frontiersin.org

The interplay of these forces dictates the final morphology of the assembled structure. For example, unidirectional hydrogen bonding can direct the formation of one-dimensional fibrils, while the balance between hydrophobic and hydrophilic interactions can determine the curvature and diameter of a nanotube. frontiersin.org External stimuli can be used to control these interactions, allowing for the creation of responsive "smart" materials. chinesechemsoc.org

Contributions of Boc D Phe Oh to Drug Discovery and Medicinal Chemistry

Development of Enzyme Inhibitors and Bioactive Ligands

The unique structural properties of the D-phenylalanine residue, when introduced via Boc-D-Phe-OH, are instrumental in the design of potent and selective enzyme inhibitors. Its aromatic side chain can engage in crucial hydrophobic and π-stacking interactions within enzyme active sites, while its D-configuration provides resistance to degradation by endogenous proteases.

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks. nih.gov Inhibiting PARP1 has become a successful strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations. nih.gov The design of many PARP1 inhibitors is based on mimicking the nicotinamide (B372718) moiety of its substrate, NAD+, to achieve strong binding in the enzyme's active site. nih.gov

The synthesis of complex heterocyclic scaffolds, like the 1H-thieno[3,4-d]imidazole-4-carboxamide core used in some novel PARP1 inhibitors, often involves multi-step synthetic routes. nih.gov In these processes, protecting groups like the Boc group are essential. For instance, a synthetic pathway can involve the deprotection of a Boc-protected amine using trifluoroacetic acid to yield a reactive secondary amine, which is then coupled with other fragments to build the final inhibitor molecule. nih.gov this compound serves as a critical starting material for introducing specific chiral components that can optimize interactions with the PARP enzyme.

Table 1: Key PARP1 Inhibitors and Their Status

| Inhibitor | Development Stage | Therapeutic Application |

|---|---|---|

| Olaparib | Approved | Advanced ovarian cancer with germline BRCA mutations nih.gov |

| Veliparib | Clinical Trials | Various Cancers nih.gov |

| Rucaparib | Clinical Trials | Various Cancers nih.gov |

Thrombin is a critical serine protease that acts as the final enzyme in the blood coagulation cascade, making it a prime target for anticoagulant therapies. acs.org The design of direct thrombin inhibitors often starts from a tripeptide template, D-Phe-Pro-Arg, which effectively mimics the natural substrate's interaction with the enzyme's active site. nih.gov The D-phenylalanine residue specifically fits into the large, lipophilic S3 distal pocket of the thrombin active site. nih.gov

This compound is the key reagent used to introduce this D-Phe moiety during the synthesis of peptidomimetic thrombin inhibitors. nih.gov The use of the D-enantiomer is crucial for conferring stability against enzymatic degradation. nih.gov Early potent synthetic thrombin inhibitors, such as β-naphthylsulphonylglycyl-D,L-4-amidino-phenylalanylpiperidide (NAPAP), were based on D-Phe derivatives. nih.gov More recent efforts have focused on developing neutral, non-prodrug inhibitors with improved oral pharmacokinetics, moving away from the highly basic benzamidine (B55565) groups while retaining the core interactions facilitated by residues like D-Phe. acs.org

Table 2: Thrombin Active Site Pockets and Interacting Inhibitor Residues

| Thrombin Pocket | Nature | Key Interacting Residue from D-Phe-Pro-Arg Template |

|---|---|---|

| S1 | Specific, Basic-Recognition | Arg nih.gov |

| S2 | Hydrophobic, Proximal | Pro nih.gov |

Design of Peptide-Based Therapeutics and Analogs

This compound is a cornerstone in the synthesis of peptide-based drugs where metabolic stability and specific three-dimensional structure are paramount for biological activity.

Somatostatin (B550006) is a natural peptide hormone that inhibits the secretion of numerous other hormones, including growth hormone and various gastrointestinal hormones. nih.gov Its therapeutic potential is limited by a very short half-life. Synthetic somatostatin analogs (SSAs) were developed to overcome this limitation. Octreotide (B344500), the first synthetic analog, incorporates a D-phenylalanine residue at the N-terminus, which is introduced using this compound during its synthesis. nih.gov

This D-Phe residue is critical for the molecule's activity and stability. SSAs like octreotide and lanreotide (B11836) exert their effects by binding with high affinity to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5. nih.govmdpi.com This binding inhibits hormone secretion and tumor cell proliferation, making them the cornerstone of therapy for many neuroendocrine tumors (NETs). nih.govnih.gov The PROMID study demonstrated that octreotide LAR significantly increased the time to tumor progression in patients with midgut NETs from 6 months (placebo) to 14.3 months. mdpi.com

Table 3: Receptor Binding Affinity of Somatostatin Analogs

| Analog | SSTR1 Affinity | SSTR2 Affinity | SSTR3 Affinity | SSTR5 Affinity |

|---|---|---|---|---|

| Octreotide | Low | High | Low | Moderate nih.govmdpi.com |

| Lanreotide | Low | High | Low | Moderate mdpi.com |

Inflammation is a key pathological process in many neurological and psychiatric disorders. nih.gov Peptides and peptidomimetics are being explored as selective anti-inflammatory therapies to overcome the side effects of traditional small-molecule drugs. nih.gov Macrocyclization is a powerful strategy to create conformationally constrained peptides with enhanced stability and bioactivity.

This compound is a valuable building block for synthesizing such complex macrocyclic structures. A recent study reported on a novel hexacyclic peptide-peptoid hybrid, X15856, which demonstrated significant anti-neuroinflammatory effects in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. nih.gov The compound effectively suppressed the expression and release of multiple pro-inflammatory cytokines and chemokines. nih.gov These effects were linked to the modulation of key signaling pathways, including MAPK and NF-κB. nih.gov The incorporation of non-natural amino acids like D-Phe is a common strategy in such designs to optimize biological activity and stability.

Table 4: Anti-inflammatory Activity of Macrocyclic Compound X15856 in LPS-Treated BV2 Microglial Cells

| Cytokine/Chemokine | Effect |

|---|---|

| Interleukin 6 (IL-6) | Significantly Suppressed nih.gov |

| Tumor necrosis factor-α (TNF-α) | Significantly Suppressed nih.gov |

| C-C motif chemokine ligand 2 (CCL2) | Significantly Suppressed nih.gov |

| C-X-C motif chemokine ligand 2 (CXCL2) | Significantly Suppressed nih.gov |

The 3-chymotrypsin-like protease (3CLpro or Main Protease, Mpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2, making it a major target for antiviral drug development. aging-us.comresearchgate.net Many 3CLpro inhibitors are peptidomimetics designed to bind to the enzyme's active site, which features a catalytic dyad of His41 and Cys145. aging-us.com

A significant challenge in developing peptide-based drugs is their rapid degradation by host proteases. The incorporation of D-amino acids, using reagents like this compound, is a fundamental strategy to increase the metabolic stability of these inhibitors. This modification prevents cleavage by proteases while maintaining the necessary structural shape to inhibit the viral enzyme. For example, the HCV protease inhibitor boceprevir (B1684563) has shown broad-spectrum activity against 3CLpro from eight different coronaviruses, with IC50 values in the micromolar range. researchgate.net The development of next-generation covalent and non-covalent inhibitors for SARS-CoV-2 3CLpro continues to leverage principles of peptidomimetic design where unnatural amino acids play a crucial role. researchgate.netnih.gov

Table 5: Inhibitory Activity of Selected Compounds Against SARS-CoV-2 3CLpro

| Compound | Type | IC50 Value (μM) |

|---|---|---|

| JMX0286 | Niclosamide Derivative | 4.8 nih.gov |

| JMX0301 | Niclosamide Derivative | 4.5 nih.gov |

| JMX0941 | Niclosamide Derivative | 3.9 nih.gov |

| Boceprevir | Covalent Inhibitor | 4.9 nih.gov |

Table of Mentioned Compounds

| Compound Name/Abbreviation | Full Name/Description |

|---|---|

| This compound | N-tert-Butoxycarbonyl-D-phenylalanine |

| PARP1 | Poly(ADP-ribose) Polymerase 1 |

| NAD+ | Nicotinamide Adenine Dinucleotide |

| BRCA1/2 | Breast Cancer Genes 1 and 2 |

| Olaparib | PARP1 Inhibitor |

| Veliparib | PARP1 Inhibitor |

| Rucaparib | PARP1 Inhibitor |

| Niraparib | PARP1 Inhibitor |

| NAPAP | β-naphthylsulphonylglycyl-D,L-4-amidino-phenylalanylpiperidide |

| Octreotide | Synthetic Somatostatin Analog |

| Lanreotide | Synthetic Somatostatin Analog |

| Pasireotide | Synthetic Somatostatin Analog |

| SSTR | Somatostatin Receptor |

| IL-6 | Interleukin 6 |

| TNF-α | Tumor Necrosis Factor-alpha |

| CCL2 | C-C motif chemokine ligand 2 |

| CXCL2 | C-X-C motif chemokine ligand 2 |

| CXCL10 | C-X-C motif chemokine ligand 10 |

| MAPK | Mitogen-Activated Protein Kinase |

| NF-κB | Nuclear Factor kappa-light-chain-enhancer of activated B cells |

| 3CLpro | 3-chymotrypsin-like protease (SARS-CoV-2 Main Protease) |

| Boceprevir | HCV Protease Inhibitor |

| JMX0286, JMX0301, JMX0941 | Niclosamide Derivative Inhibitors |

Therapeutic Potential in Specific Disease Models

The unique structural characteristics of this compound, particularly the presence of the D-enantiomer of phenylalanine, have positioned it as a valuable building block in the synthesis of novel compounds for various therapeutic applications. Its incorporation into peptide chains can significantly enhance stability against enzymatic degradation, a crucial factor in drug design. This section explores the contributions of this compound to the development of potential therapeutic agents in oncology and neurology.

Oncology Research

In the field of oncology, the focus is on developing targeted therapies that are both potent against cancer cells and minimally toxic to healthy tissues. The use of peptides as therapeutic agents is a promising avenue, and the incorporation of non-natural amino acids like D-phenylalanine, via starting materials such as this compound, is a key strategy to improve their pharmacological properties.

One area of investigation is the development of peptide-based drug delivery systems. For instance, peptide linkers that are stable in circulation but are cleaved by enzymes present in the tumor microenvironment can be used to release cytotoxic drugs specifically at the cancer site. While not directly involving this compound, the principles of using specific peptide sequences, which can be synthesized using such precursors, are central to this approach.

A more direct application of this compound is in the synthesis of anticancer peptide analogs. A study on the synthesis and anticancer activity of analogs of the natural cyclic peptide Galaxamide demonstrated the therapeutic potential of incorporating D-phenylalanine. Researchers synthesized a series of Galaxamide analogs and tested their activity against various cancer cell lines. In one analog, a leucine (B10760876) residue of the parent compound was replaced with a D-phenylalanine residue, a modification made possible by using this compound during the synthesis. This substitution was found to enhance the anticancer activity, suggesting that the D-phenylalanine residue may contribute to a more favorable interaction with the therapeutic target. nih.gov

The study found that the analog containing D-phenylalanine exhibited improved inhibitory effects compared to the original compound, highlighting the potential of using this compound to generate more potent anticancer peptides. nih.gov

| Compound/Analog | Cancer Cell Line | Activity | Reference |

| Galaxamide Analog (with D-Phenylalanine) | Various | Improved anticancer activity | nih.gov |

This table summarizes the findings from a study on Galaxamide analogs, where the incorporation of D-phenylalanine, synthesized from this compound, led to enhanced anticancer properties.

Neurology Research

In neurology, research is focused on finding effective treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Peptides are being explored for their neuroprotective potential, and again, the incorporation of D-amino acids is a critical strategy to increase their stability and efficacy in the central nervous system.

The rationale for using this compound in neurology research stems from the established role of phenylalanine in brain function and the advantages conferred by the D-configuration. While direct studies on this compound in neurological disease models are not extensively documented in publicly available research, its use as a synthetic precursor is implied in the broader context of developing peptide-based neurotherapeutics.

For instance, ultrashort peptides are being investigated for their neuroprotective effects in Alzheimer's disease. mdpi.com These peptides can be designed to interfere with the aggregation of amyloid-beta plaques, a hallmark of the disease. The inclusion of D-amino acids, such as D-phenylalanine, in these peptide sequences would be expected to increase their resistance to degradation by proteases in the brain, thereby prolonging their therapeutic effect. nih.gov

Similarly, in Parkinson's disease research, there is an interest in developing new therapeutic agents that can protect dopaminergic neurons from degeneration. Studies have explored the synthesis of novel derivatives of L-Dopa, a key medication for Parkinson's, by linking it with other molecules to improve its properties. mdpi.com This concept of modifying existing therapeutic agents can be extended to the design of novel peptides incorporating D-phenylalanine to potentially offer neuroprotective benefits. The relationship between phenylalanine levels and Parkinson's disease is complex and an area of active investigation. nih.gov

While specific data tables on the direct effects of this compound in neurological models are not available, the table below illustrates the conceptual application of this compound in the design of neuroprotective peptides.

| Therapeutic Strategy | Rationale for using this compound | Potential Application |

| Neuroprotective Peptides for Alzheimer's Disease | Incorporation of D-phenylalanine to increase peptide stability and inhibit amyloid-beta aggregation. | Development of long-lasting peptide inhibitors of plaque formation. |

| Novel Compounds for Parkinson's Disease | Use as a building block to create stable peptides or small molecules with neuroprotective properties. | Synthesis of agents that can protect dopaminergic neurons from degeneration. |

This table outlines the rationale and potential applications for using this compound as a synthetic building block in the development of novel therapeutics for neurological disorders.

Biotechnological and Biochemical Investigations Utilizing Boc D Phe Oh

Production of Biologically Active Proteins and Biologics

Boc-D-Phe-OH is a key reagent in the synthesis of modified peptides and proteins that exhibit enhanced biological activity and stability. The primary method for this application is Boc solid-phase peptide synthesis (SPPS), where this compound serves as a standard building block for introducing D-phenylalanine residues into a growing peptide chain.

The incorporation of D-amino acids, such as D-phenylalanine, into peptides and biologics is a strategic approach to overcome the limitations of their natural L-amino acid counterparts. Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by proteases in biological systems, limiting their therapeutic potential. By introducing D-phenylalanine, researchers can create peptides that are resistant to enzymatic cleavage, thereby increasing their in vivo half-life and bioavailability. nih.govnih.gov This enhanced stability is crucial for the development of peptide-based drugs and other biologics. chemimpex.com

Furthermore, the stereochemical alteration resulting from the inclusion of a D-amino acid can lock the peptide into a specific bioactive conformation, leading to higher binding affinity and selectivity for its target receptor or enzyme. This conformational constraint is a powerful tool in rational drug design, allowing for the fine-tuning of a peptide's pharmacological properties.

Table 1: Advantages of Incorporating D-Phenylalanine via this compound in Biologics

| Feature | Description | Implication in Research & Development |

|---|---|---|

| Proteolytic Resistance | The D-chiral configuration is not recognized by most endogenous proteases, preventing degradation of the peptide backbone. | Increased plasma half-life and improved stability of peptide-based therapeutics. nih.gov |

| Conformational Rigidity | The presence of a D-amino acid can induce specific secondary structures, such as β-turns, altering the peptide's three-dimensional shape. nih.govresearchgate.net | Enhanced receptor binding affinity, specificity, and biological activity. |

| Bioavailability | Increased stability against enzymatic breakdown leads to greater absorption and distribution in the body. | Improved efficacy of orally or systemically administered peptide drugs. |

Elucidation of Neurotransmitter Pathway Mechanisms

While this compound is not a neurotransmitter itself, it is an essential tool for synthesizing probes used to study neurotransmitter pathways. The core molecule, D-phenylalanine, can be a precursor to the trace amine phenylethylamine, which has neuromodulatory functions in the brain. nih.gov However, the primary utility of this compound in this context is in the creation of stable, modified neuropeptides that can be used to investigate neural signaling.

Neuropeptides are crucial signaling molecules in the nervous system, but their rapid degradation makes studying their function challenging. nih.gov Researchers utilize this compound to synthesize neuropeptide analogs where one or more L-amino acids are replaced with D-phenylalanine. These synthetic analogs retain the ability to interact with specific neural receptors but are resistant to peptidases.

By using these stabilized analogs, scientists can:

Map Receptor Binding Sites: The prolonged presence of the D-amino acid-containing peptide allows for more precise characterization of its interaction with neuronal receptors.

Study Signal Transduction: The sustained activation or inhibition of a receptor by a stable analog helps in elucidating the downstream signaling cascade it triggers. nih.gov

Develop Therapeutic Leads: Peptides containing D-phenylalanine can serve as templates for designing drugs that target specific neurotransmitter systems implicated in neurological and psychiatric disorders. nih.gov

For example, synthesizing an analog of a neuropeptide involved in pain modulation with D-phenylalanine can help researchers understand its receptor interactions in the spinal cord, paving the way for new analgesics.

Studies on Protein-Protein Interactions and Conformational Dynamics

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their interfaces are often mediated by specific amino acid residues known as "hot spots." Aromatic amino acids, including phenylalanine, are frequently found at these critical interaction sites due to their ability to form stabilizing π-π stacking and hydrophobic interactions. nih.govnih.gov

This compound is employed to synthesize peptide fragments (mimetics) that correspond to these hot-spot regions. By replacing the natural L-phenylalanine with D-phenylalanine, researchers can probe the stereochemical requirements of a given PPI. This substitution fundamentally alters the peptide backbone's local conformation and the orientation of the phenylalanine side chain. nih.gov

The resulting effects on binding can reveal critical information about the interaction:

If the D-Phe analog fails to bind, it suggests a strict stereochemical requirement at that position.

If the D-Phe analog binds with higher affinity, it indicates that the altered conformation is more favorable for the interaction, providing a template for potent inhibitors or stabilizers.

This approach is central to studying protein conformational dynamics, as the introduction of a D-amino acid can force a peptide into a specific turn or helical structure. mdpi.comarxiv.org These conformationally constrained peptides are invaluable tools for understanding how a protein's shape influences its function and its ability to bind to other molecules.

Table 2: Application of this compound in PPI and Conformation Studies

| Research Goal | Methodology | Outcome |

|---|---|---|

| Identify PPI Hot Spots | Synthesize peptide analogs of a binding interface with D-Phe substitutions. | Determine which residues are critical for the interaction and their required stereochemistry. nih.gov |

| Develop PPI Inhibitors | Design peptides with D-Phe to create stable, high-affinity binders that disrupt a target PPI. | Creation of potential therapeutic agents for diseases driven by abnormal PPIs. |

| Study Conformational Dynamics | Incorporate D-Phe to induce specific secondary structures (e.g., β-turns) in peptides. nih.gov | Elucidate the relationship between a protein's structure and its biological function. |

Advanced Proteomics and Paleoproteomics Applications

In long-lived proteins found in tissues such as the eye lens and brain, L-amino acids can spontaneously undergo a chemical process called racemization, where they convert to their D-enantiomers over time. nih.gov The accumulation of these D-amino acids, including D-phenylalanine, is a hallmark of the aging process and can lead to changes in protein structure, causing aggregation and loss of function, which is linked to age-related diseases like cataracts. nih.gov

Detecting and quantifying the low levels of D-amino acids in aged tissues requires highly sensitive and accurate analytical methods. In this area, peptides synthesized using this compound serve as essential analytical standards. Researchers synthesize short peptides that are identical to sequences from aging proteins but contain a D-phenylalanine residue at a specific position. These synthetic standards are used to:

Calibrate Analytical Instruments: They provide a known reference for optimizing separation techniques like chromatography and for calibrating mass spectrometers.

Validate Detection Methods: By running the D-Phe-containing standard alongside biological samples, scientists can confirm that their method can accurately identify and distinguish between L- and D-forms in a complex mixture. nih.gov

Quantify Racemization Levels: The known concentration of the synthetic peptide allows for the precise quantification of the amount of D-amino acid present in proteins extracted from aged tissues.

Mass spectrometry (MS)-based proteomics is a powerful technology for identifying and quantifying thousands of proteins in a biological sample. youtube.com A common workflow, known as "bottom-up" proteomics, involves digesting proteins into smaller peptides using specific proteases, most commonly trypsin, before MS analysis. mdpi.com Trypsin cleaves the protein backbone after lysine (B10760008) and arginine residues.

The presence of a D-amino acid in a peptide sequence can hinder or completely block cleavage by proteases like trypsin. nih.gov This property can be exploited to enhance proteomic analyses. This compound can be used to synthesize protein standards or probes containing D-phenylalanine at specific locations. When these synthetic proteins are added to a complex biological sample and subjected to digestion, the D-Phe residue protects a specific cleavage site.

This results in the generation of a unique, larger peptide fragment that would not normally be observed. In a mass spectrometry experiment, this distinct fragment can serve as a clear and unambiguous signal, which is particularly useful for:

Absolute Quantification: The unique peptide fragment from a known amount of a synthetic protein standard (containing D-Phe) can be used to determine the absolute quantity of the corresponding native protein in the sample.

Improving Sequence Coverage: By preventing cleavage at one site, it may allow for the identification of modifications or sequences in an adjacent region of the protein that would otherwise be difficult to detect. nih.gov

Paleoproteomics: In the study of ancient proteins, which are often highly fragmented, identifying larger, unique peptide fragments can be crucial for assembling protein sequences and identifying the species of origin from archaeological remains. nih.gov

Analytical Chemistry Methodologies Involving Boc D Phe Oh

Role as a Reference Standard in Chromatographic Techniques

Boc-D-Phe-OH serves as a vital reference standard in chromatography, primarily High-Performance Liquid Chromatography (HPLC), due to its consistent purity and distinct chemical characteristics. As a standard, it is employed for several key analytical functions:

Identification and Quantification: In HPLC analyses, this compound exhibits a specific retention time under defined chromatographic conditions. This characteristic retention behavior allows for the unambiguous identification of D-phenylalanine derivatives or related compounds within complex sample matrices. Furthermore, by preparing calibration curves using known concentrations of this compound, analysts can accurately quantify the presence of D-phenylalanine or its protected forms in samples.

Purity Assessment: The high purity of this compound, typically reported as ≥98.0% by HPLC sigmaaldrich.comalfa-chemistry.comfishersci.se or ≥99.0% by Thin-Layer Chromatography (TLC) alfa-chemistry.comfishersci.sesigmaaldrich.comsigmaaldrich.com, makes it an ideal standard for assessing the purity of synthesized peptides or other related compounds. It can also be used to validate the performance of chromatographic systems themselves.

Chiral Analysis Validation: Given that this compound is the D-enantiomer of phenylalanine, it is critically important for methods requiring chiral separation. Its validated chiral purity, often reported as less than 0.1% by chiral HPLC cblpatras.gr, ensures that it can reliably serve as a standard for distinguishing between D- and L-amino acids. The compound's specific optical activity, typically measured as [α]20/D -25±1° (c=1, EtOH) fishersci.sesigmaaldrich.comsigmaaldrich.comvwr.com, further confirms its stereochemical integrity and suitability for chiral method development and validation.

Table 1: Key Analytical Properties of this compound

| Property | Value | Measurement Method/Notes |

| Assay (Purity) | ≥98.0% | HPLC sigmaaldrich.comalfa-chemistry.comfishersci.se |

| Assay (Purity) | ≥99.0% | TLC alfa-chemistry.comfishersci.sesigmaaldrich.comsigmaaldrich.com |

| Chiral Purity | <0.1% | Validated Chiral HPLC cblpatras.gr |

| Optical Rotation | [α]20/D -25±1° (c=1, EtOH) | fishersci.sesigmaaldrich.comsigmaaldrich.comvwr.com |

| CAS Number | 18942-49-9 | sigmaaldrich.comalfa-chemistry.comfishersci.sesigmaaldrich.comvwr.comnih.gov |

| Molecular Weight | 265.30 g/mol | sigmaaldrich.comfishersci.sesigmaaldrich.comvwr.comnih.gov |

| Molecular Formula | C14H19NO4 | sigmaaldrich.comfishersci.sesigmaaldrich.comvwr.comnih.gov |

Method Development for Amino Acid Analysis in Complex Biological Matrices

The analysis of amino acids in complex biological matrices, such as blood plasma, urine, or tissue homogenates, presents significant analytical challenges due to the presence of numerous interfering compounds and the often low concentrations of the target analytes. This compound is instrumental in the development and validation of robust analytical methods for such applications.

In method development, this compound is frequently used as a spiked analyte. By introducing known quantities of this compound into representative biological samples, researchers can rigorously evaluate and optimize various aspects of the analytical procedure:

Recovery Assessment: Spiking biological samples with this compound allows for the precise determination of the recovery efficiency of sample preparation steps, including extraction and derivatization. This ensures that the analytical method effectively isolates and prepares the target analyte for detection.

Linearity and Calibration: Establishing a reliable calibration curve is fundamental for accurate quantification. This compound, with its known purity and stability, is used to generate standard curves that map the detector response against known concentrations. This process validates the linearity of the assay over the expected range of analyte concentrations in biological samples.

Method Validation Parameters: The compound is essential for determining critical method validation parameters such as accuracy (closeness of the measured value to the true value), precision (reproducibility of measurements), Limit of Detection (LOD), and Limit of Quantification (LOQ). These parameters collectively define the reliability and sensitivity of the analytical method.

Chiral Method Validation: For analyses requiring the differentiation and quantification of specific enantiomers, such as the presence of D-phenylalanine as a potential biomarker, this compound is indispensable. Its known chiral purity and optical properties are used to validate the enantioselective separation capabilities of chromatographic systems, ensuring that D- and L-forms can be accurately resolved and quantified in complex biological environments.

Compound List

this compound

D-phenylalanine

tert-butoxycarbonyl (Boc)

Future Perspectives and Emerging Research Avenues for Boc D Phe Oh

Innovations in Targeted Drug Delivery Systems via Bioconjugation

The field of targeted drug delivery aims to enhance therapeutic efficacy while minimizing side effects by delivering potent drugs precisely to diseased cells. nih.gov Bioconjugation, the covalent linking of a drug to a targeting carrier like a peptide, is a cornerstone of this strategy. Boc-D-Phe-OH is an essential building block in the synthesis of peptides used in these sophisticated drug delivery systems, particularly in Peptide-Drug Conjugates (PDCs). mdpi.com

PDCs leverage the high specificity of peptides to bind to receptors overexpressed on the surface of cancer cells or other pathological tissues. mdpi.com The incorporation of this compound into the peptide backbone is achieved through solid-phase peptide synthesis (SPPS), where the Boc group temporarily protects the amine function, allowing for the sequential addition of other amino acids to build a specific targeting sequence. sigmaaldrich.com The inherent stability of D-amino acids like D-phenylalanine makes the resulting peptide carriers more resistant to degradation by proteases in the body.

Researchers are exploring the use of peptides containing D-phenylalanine to deliver cytotoxic agents directly to tumors, thereby increasing the drug's therapeutic window. nih.gov For instance, a peptide designed to target a specific G protein-coupled receptor (GPCR) on a cancer cell can be synthesized using this compound and subsequently conjugated to a potent chemotherapy drug. mdpi.com This targeted approach ensures that the cytotoxic payload is released predominantly at the tumor site, sparing healthy tissues.

Key Research Findings in Peptide-Drug Conjugation:

| Targeting Strategy | Role of this compound | Therapeutic Goal |

| Receptor-Mediated Targeting | Building block for synthesizing enzyme-resistant targeting peptides. | Deliver cytotoxic payloads specifically to cancer cells overexpressing certain receptors. mdpi.com |

| Enhanced Permeability | Component of cell-penetrating peptides (CPPs) that facilitate drug transport across cell membranes. | Improve intracellular concentration of therapeutic agents. |

| Prodrug Activation | Used to create peptide linkers that are cleaved by tumor-specific enzymes to release the active drug. | Ensure drug activation only occurs within the tumor microenvironment. |

Advances in Diagnostic Imaging Agents Through Biomolecule Labeling

Peptide-based imaging agents are gaining prominence for their ability to visualize and diagnose diseases at the molecular level with high specificity. nih.gov These agents typically consist of a peptide that targets a disease-specific biomarker, linked to an imaging moiety such as a radioisotope for Positron Emission Tomography (PET) or a fluorescent dye. nih.gov this compound is a critical precursor in the synthesis of the peptide component of these advanced diagnostic tools.

The synthesis of these targeting peptides often employs Boc-based solid-phase peptide synthesis. sigmaaldrich.com The inclusion of D-phenylalanine derived from this compound enhances the metabolic stability of the peptide, allowing it to circulate longer in the body and reach its target in sufficient concentrations for clear imaging. nih.gov Rapid clearance from non-target tissues is another advantage of using smaller peptide-based agents, leading to high-contrast images. nih.gov

For example, analogues of somatostatin (B550006), a peptide hormone whose receptors are overexpressed in many neuroendocrine tumors, are synthesized using building blocks like this compound. nih.gov These synthetic peptides are then labeled with radioisotopes such as Gallium-68 to create PET imaging agents that can accurately detect and stage these types of cancers. researchgate.net

Exploration in Material Science for Biomedical and Functional Materials

The self-assembly of short peptides into well-ordered nanostructures is a burgeoning area of material science with significant potential for biomedical applications. Boc-protected dipeptides, particularly those containing phenylalanine, have demonstrated a remarkable ability to form structures like hydrogels, nanotubes, and nanospheres. nih.govnih.gov

The self-organization process is driven by a combination of non-covalent interactions, including hydrogen bonds between the peptide backbones and π-π stacking interactions between the aromatic rings of the phenylalanine residues. The bulky Boc group plays a crucial role by influencing the molecular packing, often favoring the formation of nanofibers and planar microstructures over the hollow tubes typically formed by unprotected diphenylalanine.

These self-assembled materials are being investigated for a range of biomedical uses:

Drug Delivery Hydrogels: Boc-diphenylalanine analogues can form stable, pH-sensitive hydrogels. nih.gov These gels can encapsulate therapeutic molecules and release them in a controlled manner in response to specific environmental triggers, such as the acidic environment of a tumor. nih.gov

Tissue Engineering Scaffolds: The fibrous nanostructures formed by these peptides can mimic the extracellular matrix, providing a scaffold for cell growth and tissue regeneration.

Functional Optical Materials: A novel derivative, Boc-Phe-Phe functionalized with a benzothiazole (B30560) group, has been shown to self-assemble into structures with enhanced fluorescence and nonlinear optical properties, opening avenues for new bio-imaging and sensing technologies. nih.gov

Morphologies of Self-Assembled Boc-Phe-Phe Derivatives:

| Derivative | Solvent System | Resulting Nanostructure | Potential Application |

| Boc-α(S)Phe-α(S)Phe-OH | Water | Nanospheres (200-700 nm diameter) | Drug encapsulation nih.gov |

| Boc-β3(R)Phe-β3(R)Phe-OH | Water | Fibers | Hydrogel formation for controlled release nih.gov |

| Boc-Phe-Phe-Benzothiazole | HFP/Water | Nanospheres and Nanobelts | Enhanced fluorescence imaging nih.gov |

Potential in Advanced Peptide Engineering and Ligation Chemistry

This compound is a cornerstone of advanced peptide synthesis methodologies that enable the creation of complex and novel peptide structures. nih.gov It is a standard reagent in Boc solid-phase peptide synthesis (SPPS), a robust method for assembling custom peptide sequences on a solid support. sigmaaldrich.com

Beyond standard synthesis, this compound is relevant to sophisticated peptide engineering techniques like Native Chemical Ligation (NCL). NCL is a powerful method for joining two unprotected peptide fragments to form a larger protein. mdpi.com While many ligation strategies use Fmoc-chemistry, certain approaches require Boc-chemistry, particularly when dealing with thioester bonds that are unstable under the basic conditions used for Fmoc group removal. mdpi.com This makes Boc-protected amino acids, including this compound, indispensable for specific ligation schemes.

Furthermore, the ability to incorporate unnatural amino acids and modify peptide backbones is a key goal of peptide engineering. This compound allows for the introduction of D-amino acids, which can be used to induce specific secondary structures (e.g., turns or helices) or to create peptides that are resistant to enzymatic breakdown, a critical attribute for therapeutic peptides. youtube.com The chemical stability of the Boc group under certain conditions allows for orthogonal protection schemes, where different protecting groups can be selectively removed to perform site-specific modifications on a growing peptide chain. chemimpex.com This level of control is essential for engineering peptides with tailored functions, from improved receptor binding to enhanced cell penetration. nih.gov

Q & A

Q. How can conflicting yields in this compound coupling reactions be systematically investigated?

- Troubleshooting Workflow :

Verify reagent stoichiometry (1.2:1 amino acid/activator ratio).

Test alternative coupling agents (e.g., COMU vs. HATU).

Analyze byproducts via LC-MS to identify hydrolysis or oligomerization.

Reference controlled experiments from Beilstein Journal protocols .

Literature and Data Management

Q. What strategies improve literature review comprehensiveness for this compound applications?

Q. How should researchers document this compound experimental procedures to ensure reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro